2,6-Diethylnaphthalene

Catalog No.
S1909458
CAS No.
59919-41-4
M.F
C14H16
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethylnaphthalene

CAS Number

59919-41-4

Product Name

2,6-Diethylnaphthalene

IUPAC Name

2,6-diethylnaphthalene

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3

InChI Key

CJJFFBINNGWEBO-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC

Potential Applications in Polymer Science

2,6-Diethylnaphthalene has been explored as a potential building block for high-performance polymers, particularly poly(ethylene 2,6-naphthalenedicarboxylate). This polymer possesses desirable properties like thermal stability and mechanical strength, making it attractive for various industrial applications []. Research suggests that 2,6-diethylnaphthalene's availability is crucial for the development of efficient separation methods for its dicarboxylic acid derivative, which is the direct precursor to the targeted polymer [].

2,6-Diethylnaphthalene is a polycyclic aromatic hydrocarbon characterized by two ethyl groups attached to the naphthalene structure. Its chemical formula is C₁₄H₁₆, and it is one of the many isomers derived from naphthalene. This compound is notable for its unique structural features, which influence its physical and chemical properties, making it a subject of interest in various chemical studies and applications .

, primarily through oxidation processes. One significant reaction involves the oxidation of the ethyl groups to form 2,6-naphthalenedicarboxylic acid. This transformation can be catalyzed by cobalt-manganese-bromine complexes in acetic acid, yielding high conversion rates under optimal conditions . The oxidation mechanism typically proceeds via acetyl groups and includes intermediates such as hydroxyethyl and acetoxyethyl groups .

Several methods exist for synthesizing 2,6-diethylnaphthalene:

  • Alkylation of Naphthalene: This method involves the direct alkylation of naphthalene with ethylene using various catalysts.
  • Friedel-Crafts Alkylation: Ethylene can react with naphthalene in the presence of Lewis acids like aluminum chloride to yield 2,6-diethylnaphthalene.
  • Catalytic Processes: More advanced methods involve zeolite-catalyzed reactions or other solid catalysts that facilitate the alkylation process under milder conditions .

2,6-Diethylnaphthalene has several applications:

  • Precursor for Polymers: It serves as a precursor for synthesizing 2,6-naphthalenedicarboxylic acid, which is essential in producing high-performance polymers like polyethylene naphthalate.
  • Chemical Intermediates: It can be used in the production of dyes and other chemical intermediates through various oxidation and reduction reactions .

Studies on the interactions involving 2,6-diethylnaphthalene primarily focus on its reactivity with oxidizing agents. The compound's behavior in catalytic oxidation reactions has been explored to optimize conditions for producing valuable derivatives like 2,6-naphthalenedicarboxylic acid. Research indicates that the presence of metal catalysts significantly enhances reaction rates and selectivity during these processes .

Several compounds share structural similarities with 2,6-diethylnaphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,6-DimethylnaphthaleneDimethylated naphthaleneCommonly used in producing polymers; less sterically hindered than diethyl derivatives .
1,5-DiethylnaphthaleneIsomeric formDifferent substitution pattern; may exhibit different reactivity profiles .
2-EthylnaphthaleneMonosubstituted naphthaleneSimpler structure; often used as a solvent or intermediate in organic synthesis .

Uniqueness: 2,6-diethylnaphthalene stands out due to its specific substitution pattern that affects its physical properties and reactivity compared to other alkylated naphthalenes. Its ability to undergo selective oxidation makes it particularly valuable in industrial applications related to polymer synthesis.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59919-41-4

Wikipedia

Naphthalene, 2,6-diethyl-

Dates

Modify: 2023-08-16

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